Cas no 786652-63-9 (Benzeneacetic acid,3-bromo-2-fluoro-)

Benzeneacetic acid, 3-bromo-2-fluoro-, is a halogenated aromatic compound featuring both bromine and fluorine substituents on the phenyl ring, attached to an acetic acid functional group. This structure imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly for pharmaceutical and agrochemical applications. The presence of bromine enhances its utility in cross-coupling reactions, while the fluorine substituent can influence electronic properties and metabolic stability in drug design. The compound’s well-defined structure ensures consistent performance in derivatization reactions. It is typically handled under controlled conditions due to its reactivity, and purity is critical for optimal results in synthetic pathways.
Benzeneacetic acid,3-bromo-2-fluoro- structure
786652-63-9 structure
Product Name:Benzeneacetic acid,3-bromo-2-fluoro-
CAS No:786652-63-9
MF:C8H6BrFO2
MW:233.034445285797
MDL:MFCD09864663
CID:554644
PubChem ID:26985260
Update Time:2025-05-20

Benzeneacetic acid,3-bromo-2-fluoro- Chemical and Physical Properties

Names and Identifiers

    • Benzeneacetic acid,3-bromo-2-fluoro-
    • (3-Bromo-2-fluoro-phenyl)-acetic acid
    • 3-Bromo-2-fluorophenylacetic acid
    • 3-Bromo-5-formylanisole
    • 1375964-39-8
    • (3-bromo-2-fluorophenyl)acetic acid
    • 2-(3-bromo-2-fluoro-phenyl)acetic acid
    • DS-1198
    • PAWQVTBBRAZDMG-UHFFFAOYSA-N
    • SCHEMBL5741892
    • 2-(3-bromo-2-fluorophenyl)acetic acid
    • AKOS015920066
    • ammoniumnitrate
    • Benzeneacetic acid, 3-bromo-2-fluoro-
    • 786652-63-9
    • CL8769
    • CS-0041781
    • SY112619
    • A886424
    • EN300-310355
    • PS-7688
    • MFCD09864663
    • FT-0705533
    • 3-Bromo-2-fluorophenylaceticacid
    • DB-252365
    • MDL: MFCD09864663
    • Inchi: 1S/C8H6BrFO2/c9-6-3-1-2-5(8(6)10)4-7(11)12/h1-3H,4H2,(H,11,12)
    • InChI Key: PAWQVTBBRAZDMG-UHFFFAOYSA-N
    • SMILES: BrC1=CC=CC(=C1F)CC(=O)O

Computed Properties

  • Exact Mass: 231.95400
  • Monoisotopic Mass: 231.954
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 174
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 37.3A^2
  • XLogP3: 2.2

Experimental Properties

  • Color/Form: No data avaiable
  • Density: 1.697
  • Melting Point: No data available
  • Boiling Point: 321.2°C at 760 mmHg
  • Flash Point: 148.1°C
  • Refractive Index: 1.57
  • PSA: 37.30000
  • LogP: 2.21530
  • Vapor Pressure: 0.0±0.7 mmHg at 25°C

Benzeneacetic acid,3-bromo-2-fluoro- Security Information

Benzeneacetic acid,3-bromo-2-fluoro- Customs Data

  • HS CODE:2916399090
  • Customs Data:

    China Customs Code:

    2916399090

    Overview:

    2916399090 Other aromatic monocarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly

    Summary:

    2916399090 other aromatic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

Benzeneacetic acid,3-bromo-2-fluoro- Pricemore >>

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Additional information on Benzeneacetic acid,3-bromo-2-fluoro-

Benzeneacetic acid, 3-bromo-2-fluoro- (CAS No. 786652-63-9): A Comprehensive Overview

Benzeneacetic acid, 3-bromo-2-fluoro-, identified by its CAS number 786652-63-9, is a fluorinated and brominated derivative of benzeneacetic acid. This compound has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural properties and potential applications in drug development. The presence of both bromine and fluorine substituents imparts distinct electronic and steric effects, making it a valuable intermediate in the synthesis of various bioactive molecules.

The< strong>benzeneacetic acid backbone is a well-known pharmacophore in medicinal chemistry, often serving as a scaffold for designing drugs with analgesic, anti-inflammatory, and neuroprotective properties. The introduction of< strong>3-bromo-2-fluoro substituents at specific positions on the benzene ring modifies its pharmacokinetic and pharmacodynamic profiles, enhancing its binding affinity to biological targets. This modification is particularly relevant in the development of targeted therapies for neurological disorders, cancer, and infectious diseases.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding interactions of< strong>Benzeneacetic acid, 3-bromo-2-fluoro- with various enzymes and receptors. Studies have shown that the< strong>3-bromo group enhances the compound's ability to interact with serine/threonine kinases, which are crucial in cell signaling pathways associated with diseases such as cancer and autoimmune disorders. Additionally, the< strong>2-fluoro substituent improves metabolic stability, reducing the likelihood of rapid degradation in vivo.

In vitro studies have demonstrated that< strong>Benzeneacetic acid, 3-bromo-2-fluoro- exhibits promising activity against several drug-resistant strains of bacteria. The combination of bromine and fluorine atoms disrupts bacterial cell wall synthesis and DNA replication, offering a novel approach to combating antibiotic-resistant infections. These findings have prompted further investigation into its potential as a lead compound for the development of new antibiotics.

The synthesis of< strong>Benzeneacetic acid, 3-bromo-2-fluoro- involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and fluorination techniques, have been employed to achieve high yields and purity. The use of these techniques not only ensures the quality of the final product but also minimizes waste generation, aligning with green chemistry principles.

The pharmacological profile of< strong>Benzeneacetic acid, 3-bromo-2-fluoro- has been extensively studied in preclinical models. Research indicates that it exhibits low toxicity and high selectivity for target enzymes, making it a promising candidate for clinical development. Phase I clinical trials have begun to evaluate its safety and efficacy in human subjects, with initial results showing encouraging signs of therapeutic potential.

The role of< strong>Benzeneacetic acid, 3-bromo-2-fluoro- in drug discovery extends beyond its direct therapeutic applications. It serves as a valuable building block for synthesizing more complex molecules with tailored properties. By modifying its structure further through additional functionalization or derivatization, researchers can explore new pharmacological pathways and expand its therapeutic scope.

The growing interest in fluorinated compounds in pharmaceutical research underscores their importance in modern drug design. The unique electronic properties of fluorine atoms allow for fine-tuning of drug interactions with biological targets, leading to improved efficacy and reduced side effects. Benzeneacetic acid, 3-bromo-2-fluoro-, with its dual halogenation strategy, exemplifies this trend toward innovative molecular design.

In conclusion,< strong>Benzeneacetic acid, 3-bromo-2-fluoro- (CAS No. 786652-63-9) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and promising biological activity make it a compelling candidate for further research and development. As our understanding of molecular interactions continues to evolve, compounds like this will play an increasingly important role in addressing unmet medical needs.

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